21-Deacetoxy Deflazacort-d3 (Major)

LC-MS/MS quantification stable isotope-labeled internal standard deflazacort impurity profiling

21-Deacetoxy Deflazacort-d3 (Major) is a deuterium-labeled derivative of the deflazacort dehydrogenated intermediate, belonging to the class of stable isotopically labeled glucocorticoid analogs. With a molecular formula of C₂₃H₂₆D₃NO₄ and a molecular weight of 386.5 g/mol, it carries three deuterium atoms at specific positions, producing a +3.02 Da mass shift relative to the unlabeled 21-Deacetoxy Deflazacort (C₂₃H₂₉NO₄, MW 383.48 g/mol, CAS 13649-88-2).

Molecular Formula C₂₃H₂₆D₃NO₄
Molecular Weight 386.5
Cat. No. B1158523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Deacetoxy Deflazacort-d3 (Major)
Synonyms(11β,16β)-11-Hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3;  (11β,16β)-11β-Hydroxy-2’-methyl-5βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3;  11β-Hydroxy-2’-methyl-5’βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3;  Desaceto
Molecular FormulaC₂₃H₂₆D₃NO₄
Molecular Weight386.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 21-Deacetoxy Deflazacort-d3 (Major): Certified Deuterated Deflazacort Intermediate & Impurity Reference Standard for ANDA-Ready Analytical Workflows


21-Deacetoxy Deflazacort-d3 (Major) is a deuterium-labeled derivative of the deflazacort dehydrogenated intermediate, belonging to the class of stable isotopically labeled glucocorticoid analogs. With a molecular formula of C₂₃H₂₆D₃NO₄ and a molecular weight of 386.5 g/mol, it carries three deuterium atoms at specific positions, producing a +3.02 Da mass shift relative to the unlabeled 21-Deacetoxy Deflazacort (C₂₃H₂₉NO₄, MW 383.48 g/mol, CAS 13649-88-2) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is designated for use as a labeled intermediate and impurity reference standard in the commercial production and quality control of Deflazacort [1][2].

Why 21-Deacetoxy Deflazacort-d3 Cannot Be Replaced by Unlabeled 21-Deacetoxy Deflazacort or Other Deuterated Deflazacort Analogs in Regulated Bioanalysis


Interchanging 21-Deacetoxy Deflazacort-d3 with the unlabeled compound (CAS 13649-88-2) or with other deuterated deflazacort species such as Deflazacort-d3 or 21-Desacetyl Deflazacort-d3 compromises the core analytical function that justifies the use of a stable isotopically labeled internal standard (SIL-IS). The unlabeled analog is chromatographically and mass-spectrometrically indistinguishable from the endogenous target analyte, rendering it useless as an internal standard for LC-MS/MS quantification because it cannot be resolved in the mass domain [1]. Conversely, Deflazacort-d3 and 21-Desacetyl Deflazacort-d3 target different molecular entities — the prodrug parent and the active 21-desacetyl metabolite, respectively — and cannot serve as a matched internal standard for the specific 21-deacetoxy intermediate or impurity that must be tracked during Deflazacort drug substance manufacturing, forced degradation studies, or ANDA impurity profiling [2]. The precise +3 Da mass shift and position-specific deuterium incorporation pattern of 21-Deacetoxy Deflazacort-d3 (Major) enable baseline-resolved selected reaction monitoring (SRM) transitions that are essential for achieving the specificity, accuracy, and linearity required by ICH Q2(R1) validation guidelines, none of which can be replicated by an off-target isotope or the native unlabeled compound.

Quantitative Differentiation Evidence: 21-Deacetoxy Deflazacort-d3 (Major) vs. Closest Analogs and Alternatives


Mass Spectrometric Differentiation: Isotopic Separation Enables Analyte-Specific Quantification vs. Unlabeled 21-Deacetoxy Deflazacort

The defining differentiation of 21-Deacetoxy Deflazacort-d3 compared to its unlabeled parent 21-Deacetoxy Deflazacort (CAS 13649-88-2) is the +3.02 Dalton mass shift resulting from the replacement of three protium atoms with deuterium. In electrospray ionization (ESI) LC-MS/MS operated in selected reaction monitoring mode, this mass increment shifts the precursor ion from m/z 384.5 [M+H]⁺ (unlabeled) to m/z 387.5 [M+H]⁺ (d3-labeled), enabling the mass spectrometer to resolve the internal standard signal completely from the analyte channel without isotopic cross-talk. This separation is the fundamental prerequisite for accurate quantitative bioanalysis using stable isotopically labeled internal standards (SIL-IS) [1].

LC-MS/MS quantification stable isotope-labeled internal standard deflazacort impurity profiling

Regulatory-Grade Characterization Purity: ≥95% HPLC Purity Enables Direct Use as ANDA Impurity Reference Standard vs. Research-Grade Alternatives

21-Deacetoxy Deflazacort-d3 (Major) is supplied with an HPLC purity specification of ≥95%, accompanied by a certificate of analysis documenting batch-specific purity, which satisfies the impurity reference standard quality threshold required for Abbreviated New Drug Application (ANDA) submissions. This purity level is consistent with the specification applied to the unlabeled 21-Deacetoxy Deflazacort impurity standard used in commercial Deflazacort drug substance manufacturing quality control [1]. In contrast, general-purpose deuterated deflazacort analogs such as Deflazacort-d5 or Deflazacort-d7 are typically certified for tracer-grade applications without the impurity-specific characterization and pharmacopeial traceability documentation (USP/EP) that 21-Deacetoxy Deflazacort-d3 (Major) offers [2].

ANDA submission impurity reference standard pharmaceutical quality control

Application Scope Specificity: Purpose-Built for Deflazacort ANDA Method Validation vs. Broad-Spectrum Deuterated Corticosteroids

21-Deacetoxy Deflazacort-d3 (Major) is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications supporting Deflazacort ANDA filings and commercial production [1][2]. This contrasts with generic deuterated deflazacort products such as Deflazacort-d3 (which labels the parent prodrug) or 21-Desacetyl Deflazacort-d3 (which labels the active metabolite), neither of which matches the molecular identity of the 21-deacetoxy intermediate/impurity that must be specifically monitored during Deflazacort drug substance synthesis and stability testing [3]. The (Major) designation indicates the predominant isotopic species with three deuterium atoms, ensuring consistent mass response and avoiding the split quantification artifacts that can arise from mixed d0/d1/d2/d3 isotopic distributions in incompletely labeled products.

method validation (AMV) Abbreviated New Drug Application deflazacort commercial production

Isotopic Enrichment Fidelity: (Major) d3 Species Ensures Consistent Quantification vs. Mixed-Deuterated and d5/d7 Products

The (Major) labeling indicates that 21-Deacetoxy Deflazacort-d3 is supplied as the predominant tri-deuterated isotopic species, minimizing the presence of d0, d1, and d2 isotopomers that would otherwise contribute to the analyte signal channel and degrade the lower limit of quantification (LLOQ). Deuterated internal standards with higher nominal deuteration (e.g., d5, d7 forms available for other deflazacort species) can suffer from increased chromatographic retention time shifts due to the cumulative deuterium isotope effect, leading to differential matrix effect compensation between the IS and the analyte [1]. The d3 configuration represents a deliberate balance: sufficient mass shift for complete MS separation from the unlabeled analyte while minimizing the chromatographic deuterium isotope effect that becomes more pronounced with ≥5 deuterium atoms in reversed-phase LC [2].

isotopic enrichment internal standard quantification LC-MS/MS linearity

Synthetic Intermediate Identity: Direct Process Chemistry Relevance in Deflazacort Manufacturing vs. Metabolite-Focused Deuterated Standards

21-Deacetoxy Deflazacort (unlabeled, CAS 13649-88-2) is a documented impurity in commercial preparations of Deflazacort and a key intermediate in Deflazacort synthetic routes . The deuterated d3 (Major) form inherits this exact process-chemistry identity, making it directly applicable as a labeled spike-in standard for tracking this specific process impurity through Deflazacort drug substance manufacturing, forced degradation studies, and stability testing. In contrast, 21-Desacetyl Deflazacort-d3/d5 targets the active metabolite formed in vivo by esterase-mediated hydrolysis and does not represent the same synthetic intermediate. The pharmacological reference for 21-Deacetoxy Deflazacort as a hepatic gluconeogenesis inducer in adrenalectomized rats at 0.2 mg/kg dose further distinguishes it from the 21-desacetyl species, confirming distinct biological handling .

deflazacort synthesis process impurity control intermediate reference standard

Procurement-Ready Application Scenarios for 21-Deacetoxy Deflazacort-d3 (Major) in Pharmaceutical Development and QC


Deflazacort ANDA Impurity Profiling: LC-MS/MS Method Development and Validation (AMV)

21-Deacetoxy Deflazacort-d3 (Major) serves as the stable isotopically labeled internal standard for quantifying the 21-Deacetoxy Deflazacort process impurity in Deflazacort drug substance and finished product. The +3 Da mass shift (m/z 387.5 vs. 384.5) enables baseline-resolved SRM quantitation without isotopic cross-talk, while the ≥95% HPLC purity and batch-specific CoA satisfy ICH Q2(R1) validation requirements for specificity, linearity, accuracy, and precision [1]. The product's regulatory-compliant characterization documentation and optional USP/EP pharmacopeial traceability directly support the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) sections of an ANDA submission [2].

Forced Degradation and Stability-Indicating Method Development for Deflazacort Formulations

In forced degradation studies (acid, base, oxidative, photolytic, thermal) of Deflazacort, 21-Deacetoxy Deflazacort is a known degradant and process-related impurity [1]. Using 21-Deacetoxy Deflazacort-d3 (Major) as the deuterated internal standard for this specific degradant enables accurate mass balance determination and degradation kinetics modeling (Carr's equation), which is critical for establishing shelf-life specifications and demonstrating method stability-indicating capability per ICH Q1A(R2) [2]. The (Major) d3 isotopic designation ensures that the internal standard response factor remains constant across stability time points, avoiding the batch-to-batch isotopic enrichment variability that would confound long-term stability data trending.

Commercial Deflazacort API Manufacturing: In-Process Control and Release Testing

During commercial-scale Deflazacort active pharmaceutical ingredient (API) manufacturing, 21-Deacetoxy Deflazacort is monitored as a key process intermediate and potential carryover impurity [1]. The d3-labeled form provides a matrix-matched internal standard for LC-MS/MS in-process control assays that is chemically identical to the target impurity in every respect except molecular mass, enabling accurate quantification across the wide concentration ranges encountered from intermediate reaction monitoring (mg/mL levels) to final API release testing (ppm-level impurity thresholds) [2]. This directly addresses 21 CFR 211.110 (Sampling and testing of in-process materials and drug products) requirements for validated analytical methods in cGMP manufacturing environments.

Deuterated Reference Standard for Deflazacort Forced Degradation Metabolite Identification by High-Resolution Mass Spectrometry

In high-resolution mass spectrometry (HRMS, Q-TOF or Orbitrap) experiments aimed at identifying unknown Deflazacort degradation products, 21-Deacetoxy Deflazacort-d3 (Major) serves as a mass-defect and retention-time anchor. The exact mass difference (Δm = 3.0188 Da) between the d3 standard and the unlabeled impurity provides a diagnostic isotopic signature that confirms the molecular formula assignment (C₂₃H₂₆D₃NO₄ vs. C₂₃H₂₉NO₄) and distinguishes true unknown degradants from background interferences [1]. The (Major) d3 enrichment level ensures that the d0 isotopic peak contribution is minimal (<2%), preserving the clarity of the isotopic pattern used for elemental composition confirmation in compliance with the FDA's Guidance for Industry on Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues [2].

Quote Request

Request a Quote for 21-Deacetoxy Deflazacort-d3 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.